molecular formula C18H19BrN4O5S B2981525 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868981-00-4

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2981525
CAS No.: 868981-00-4
M. Wt: 483.34
InChI Key: FMKVTBXEZJQASE-UHFFFAOYSA-N
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Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a chemical compound with the molecular formula C17H18BrN3O6S and a molecular weight of 472.3 g/mol . It features a complex structure that incorporates an oxazolidin-2-yl ring connected to a 4-bromophenylsulfonyl group and an oxalamide linker that bridges to a pyridin-2-ylmethyl moiety . This specific molecular architecture, particularly the oxazolidin-2-one core, is of significant interest in medicinal chemistry. Similar compounds based on the oxazolidin-2-one scaffold have been investigated for their potential as inhibitors of mutant enzymes, such as isocitrate dehydrogenase, which are relevant in oncology research . Furthermore, the presence of both sulfonyl and oxalamide functional groups suggests potential for protein-binding interactions, making it a candidate for use in chemical biology and drug discovery efforts, including the development of targeted protein degraders . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O5S/c19-13-4-6-15(7-5-13)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-14-3-1-2-8-20-14/h1-8,16H,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKVTBXEZJQASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound notable for its unique chemical structure, which incorporates oxazolidinone and oxalamide functionalities along with a bromophenyl sulfonyl group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H25BrN4O6S
Molecular Weight505.4 g/mol
CAS Number868980-93-2
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Biological Activity

Research indicates that compounds containing oxazolidinone and oxalamide functionalities exhibit various biological activities, including:

  • Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, indicating potential for this compound in treating bacterial infections .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts. For instance, certain derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds .
  • Anticancer Properties : There is growing evidence that oxazolidinone derivatives possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of similar compounds, focusing on their pharmacological behavior:

  • Case Study 1 : A study synthesized various sulfonamide derivatives and evaluated their antibacterial and enzyme inhibitory activities. Compounds with similar structural motifs showed promising results against multiple bacterial strains and significant AChE inhibition, suggesting that this compound could exhibit comparable efficacy .
  • Case Study 2 : Another research effort focused on the synthesis of piperidine derivatives, which also included oxazolidinone structures. These compounds were tested for their anti-inflammatory and anticancer activities, revealing that modifications in the chemical structure significantly impacted their biological profiles.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties / Applications Reference
Target Compound 4-Bromophenylsulfonyl, pyridin-2-ylmethyl 483.3 N/A (Inferred: Potential antiviral/kinase inhibition)
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide () 4-Chlorophenylsulfonyl, pyridin-3-ylmethyl 438.9 Higher solubility (Cl vs. Br)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) 2,4-Dimethoxybenzyl, pyridin-2-ylethyl 385.4 Umami flavor agonist (FEMA 4233)
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15, ) Thiazolyl-pyrrolidinyl, 4-chlorophenyl 423.27 (M+H+) HIV entry inhibition (IC₅₀: 0.12 μM)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10, ) Adamantyl, 4-chlorobenzyloxy 432.9 High melting point (>210°C), synthetic stability
Key Observations:
  • Pyridine Position : The target’s pyridin-2-ylmethyl group (vs. pyridin-3-yl or 4-yl in analogs) may influence binding specificity due to nitrogen positioning .
  • Core Modifications : The oxazolidin-2-yl-sulfonyl core in the target contrasts with thiazolyl-pyrrolidinyl () or adamantyl () cores, which are associated with antiviral and structural stability, respectively.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?

  • Methodology :

  • Step 1 : Synthesize the oxazolidine core via cyclization of a bromophenylsulfonyl precursor with an epoxide or halohydrin intermediate.
  • Step 2 : Functionalize the oxazolidine nitrogen with a methyl group using reductive amination (e.g., NaBH3CN) .
  • Step 3 : Couple the oxazolidine-methyl intermediate with pyridin-2-ylmethylamine via oxalamide bond formation using oxalyl chloride or EDCI/HOBt-mediated coupling .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic signals:
  • Oxazolidine protons (δ 3.5–5.0 ppm, multiplet) .
  • Pyridinylmethyl group (δ 8.0–8.5 ppm, aromatic protons) .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide or pyridine derivatives.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water. Consult a physician immediately .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this oxalamide derivative?

  • Experimental Design :

  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency .
  • Catalyst Screening : Compare EDCI, HATU, or DCC for oxalamide bond formation (monitor via TLC).
  • DoE (Design of Experiments) : Apply flow-chemistry principles to optimize reaction parameters (temperature, stoichiometry) using statistical modeling .

Q. What strategies resolve stereochemical inconsistencies during synthesis?

  • Approaches :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to confirm stereochemical assignments .
  • Crystallographic Analysis : Use SHELXL to refine crystal structures and assign absolute configurations .

Q. How does the sulfonyl group influence biological activity in related compounds?

  • Structure-Activity Relationship (SAR) Insights :

  • The 4-bromophenylsulfonyl moiety enhances target binding via hydrophobic interactions (observed in HIV-1 entry inhibitors with similar sulfonamide scaffolds) .
  • Replace bromine with other halogens (Cl, F) to study electronic effects on bioactivity .

Q. What computational methods predict target binding modes for this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with potential targets (e.g., viral proteases or kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • Pharmacophore Mapping : Align with known inhibitors (e.g., oxazolidinone-based antivirals) to identify critical functional groups .

Q. How can crystallographic data resolve discrepancies in reported biological activity?

  • Workflow :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder in crystals .
  • Validation : Cross-check with PDB-deposited structures of analogous compounds to confirm binding conformations .

Q. What analytical techniques address contradictory bioassay results?

  • Troubleshooting :

  • Orthogonal Assays : Validate antiviral activity using both cell-based (e.g., HIV-1 pseudovirus neutralization) and enzymatic (e.g., protease inhibition) assays .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation as a cause of variability .

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